molecular formula C24H23N5O3 B12154701 [2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l)]-N-(oxolan-2-ylmethyl)carboxamide

[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l)]-N-(oxolan-2-ylmethyl)carboxamide

Cat. No.: B12154701
M. Wt: 429.5 g/mol
InChI Key: HJNUWDXLAIFPTR-UHFFFAOYSA-N
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Description

[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and aldehydes under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via condensation reactions involving guanidine derivatives and β-dicarbonyl compounds.

    Fusion of Rings: The fused ring system is formed through a series of cyclization and condensation reactions, often involving catalysts and specific reaction conditions to ensure regioselectivity and yield.

    Functionalization: Introduction of functional groups such as the imino, oxo, and carboxamide groups is achieved through targeted reactions, including oxidation, reduction, and amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and oxo groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group, or the imino group, converting it to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique ring structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential interactions with biomolecules such as proteins and nucleic acids can be explored. It may serve as a probe or inhibitor in biochemical assays.

Medicine

The compound’s structural features suggest potential pharmacological activities, such as enzyme inhibition or receptor modulation. It could be investigated for its therapeutic potential in treating various diseases.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s functional groups and ring structure enable it to form specific interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    [2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-benzylcarboxamide:

    ETHYL 2-IMINO-1-ISOBUTYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A2’,3’-D]PYRIMIDINE-3-CARBOXYLATE: Another related compound with a similar core structure but different functional groups, which may result in different reactivity and applications.

Uniqueness

The uniqueness of [2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide lies in its specific arrangement of functional groups and fused ring system, which confer distinct chemical properties and potential for diverse applications in research and industry.

Properties

Molecular Formula

C24H23N5O3

Molecular Weight

429.5 g/mol

IUPAC Name

7-benzyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H23N5O3/c25-21-18(23(30)26-14-17-9-6-12-32-17)13-19-22(29(21)15-16-7-2-1-3-8-16)27-20-10-4-5-11-28(20)24(19)31/h1-5,7-8,10-11,13,17,25H,6,9,12,14-15H2,(H,26,30)

InChI Key

HJNUWDXLAIFPTR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5

Origin of Product

United States

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